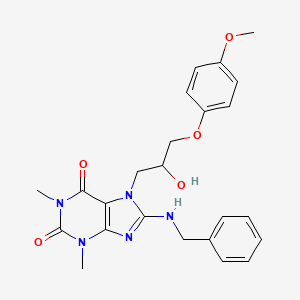

8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

8-(Benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with notable properties and a range of applications. This compound features a unique purine core with specific substituents, making it particularly interesting for various scientific and industrial fields.

Eigenschaften

IUPAC Name |

8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUYRLHHPQOASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step procedures that focus on assembling the purine core and subsequently attaching the functional groups. Key steps include alkylation, amination, and coupling reactions. Precise conditions such as temperature, solvent choice, and catalyst presence are meticulously controlled to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent conditions and improve efficiency. Techniques like solvent extraction, crystallization, and chromatographic purification are employed to isolate and purify the product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes several types of reactions:

Oxidation: : Altering the oxidation state of the purine ring or the side chains.

Reduction: : Reducing functional groups such as ketones or nitro groups.

Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the purine ring or its substituents.

Common Reagents and Conditions: Reagents like lithium aluminium hydride (LiAlH4) for reductions, bromine (Br2) for oxidations, and sodium hydride (NaH) for substitutions are common. Conditions such as refluxing in organic solvents or employing inert atmospheres may be necessary.

Major Products Formed: Products from these reactions vary widely, including more highly oxidized purines, reduced derivatives, and substituted compounds with potentially new pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that purine derivatives like this compound can exhibit anticancer activity. Studies have shown that modifications of purine structures can enhance their ability to inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising cytotoxic effects .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Purines are known to interfere with viral replication mechanisms. Preliminary studies suggest that similar compounds can inhibit the replication of certain viruses by mimicking natural nucleotides .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with purine derivatives. Compounds with similar structures have been found to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases .

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting various diseases:

- Cancer : As mentioned, its anticancer properties could be harnessed in the creation of new chemotherapeutic agents.

- Viral Infections : Given its potential antiviral activity, it could contribute to the development of antiviral therapies.

Biochemical Research

In biochemical studies, this compound can serve as a tool for investigating purine metabolism and signaling pathways. Understanding how such compounds interact with biological systems can lead to insights into cellular processes and disease mechanisms .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various purine derivatives on cancer cell lines. The results indicated that compounds structurally related to 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that further exploration into these derivatives could lead to new treatment options for cancer patients .

Case Study 2: Neuroprotection

In another study focused on neuroprotection, researchers investigated the effects of purine derivatives on neuronal cells subjected to oxidative stress. The findings revealed that these compounds significantly reduced cell death and preserved mitochondrial function. This suggests their potential application in treating conditions like Alzheimer's disease or Parkinson's disease .

Wirkmechanismus

The mechanism by which 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary but typically involve the compound binding to the active site of an enzyme, altering its activity, or modulating receptor functions.

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds, 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique functional groups and their spatial arrangement. For instance, its methoxyphenoxy group differentiates it from other purine derivatives, providing unique interactions and effects.

Similar Compounds

1,3-dimethylxanthine (theobromine)

1,3,7-trimethylxanthine (caffeine)

8-(benzylamino)-1,3-dimethylxanthine

These compounds share structural similarities but differ in their substituents and, consequently, their applications and mechanisms of action.

Biologische Aktivität

The compound 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as 2516-4216 , is a purine derivative with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Characteristics

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Compound Name | 8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-1H-purine-2,6-dione |

| Molecular Formula | C23H25N5O5 |

| Molecular Weight | 451.48 g/mol |

| LogP | 2.902 |

| Polar Surface Area | 95.423 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 3 |

This compound belongs to a class of nucleoside mimetics and has been included in various screening libraries aimed at identifying new therapeutic agents for conditions such as cancer and infections .

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth, with IC50 values indicating effective concentrations required for 50% inhibition. Notably, derivatives of similar structures have demonstrated selective activity against breast cancer cell lines (MCF-7), suggesting a potential role in cancer therapy.

- Case Study : A study involving related purine derivatives demonstrated that compounds with hydroxyl and methoxy substitutions showed enhanced antiproliferative effects. For instance, an IC50 of 3.1 µM was recorded for a structurally similar compound against MCF-7 cells .

Antioxidative Activity

The antioxidative properties of the compound were assessed using various spectroscopic methods. The ability to scavenge free radicals was compared to standard antioxidants like butylated hydroxytoluene (BHT). Preliminary results suggest that the compound exhibits notable antioxidative activity, which may contribute to its overall therapeutic effects by reducing oxidative stress in cells.

Antibacterial Activity

Preliminary evaluations have also indicated antibacterial properties against Gram-positive bacteria. For instance, compounds with similar structural features were found to have minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis, highlighting their potential as antibacterial agents .

The biological activity of 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

- Antibacterial Mechanism : The structural components may disrupt bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethylpurine derivatives?

- The compound can be synthesized via nucleophilic substitution reactions at the 8-position of the purine ring. For example, reacting 8-bromo-1,3-dimethylxanthine derivatives with benzylamine under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the 8-benzylamino substituent . Subsequent functionalization at the 7-position involves coupling with 2-hydroxy-3-(4-methoxyphenoxy)propyl groups via alkylation or condensation reactions, often using catalysts like K₂CO₃ or phase-transfer agents .

Q. How is structural characterization performed for this compound?

- Modern spectral methods are critical:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzylamino protons at δ 4.2–4.5 ppm, methoxy groups at δ 3.7–3.8 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₂₃H₂₅N₅O₄, theoretical m/z 435.5) .

- X-ray crystallography (if crystals are obtainable): Resolves the spatial arrangement of the 2-hydroxypropyl and 4-methoxyphenoxy moieties .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Derivatives with 8-alkylamino and 7-hydroxypropyl substituents exhibit prophylactic antiarrhythmic activity in animal models, likely via adenosine receptor modulation . Modifications at the 4-methoxyphenoxy group may influence cardiovascular efficacy due to steric and electronic effects .

Advanced Research Questions

Q. How do substituents at the 8-position influence structure-activity relationships (SAR) in this purine scaffold?

- The 8-benzylamino group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to unsubstituted analogs . Replacing benzyl with cyclohexyl or pentyl groups alters receptor binding kinetics, as shown in enzymatic assays targeting PDE (phosphodiesterase) isoforms . Computational docking (e.g., AutoDock Vina) predicts that bulkier 8-substituents reduce affinity for adenosine A₂A receptors due to steric clashes in the binding pocket .

Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?

- Example contradiction: A 2024 study reported antiarrhythmic activity for a derivative , while a 2025 study found no significant cardiovascular effects .

- Resolution :

Validate assay conditions (e.g., species-specific receptor isoforms, dosage ranges).

Use isotopic labeling (³H/¹⁴C) to track metabolic stability and active metabolite formation.

Cross-reference with in silico models (e.g., SwissADME) to assess bioavailability differences .

Q. What advanced analytical methods are recommended for purity assessment and degradation pathway analysis?

- HPLC-PDA/MS : Quantifies impurities (>98% purity threshold) and identifies degradation products (e.g., oxidative cleavage of the 4-methoxyphenoxy group under acidic conditions) .

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varied pH to profile stability. LC-MSⁿ data can reveal hydrolytic cleavage of the purine-dione ring .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Strategies :

- Co-solvent systems : Use β-cyclodextrin complexes to enhance aqueous solubility (tested via phase-solubility diagrams) .

- Prodrug modification : Introduce phosphate or hemisuccinate esters at the 2-hydroxypropyl group to improve hydrophilicity .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing the 2-hydroxy-3-(4-methoxyphenoxy)propyl side chain?

- Challenge : Epoxide intermediates (e.g., glycidol derivatives) may undergo ring-opening side reactions.

- Solution : Use regioselective catalysis (e.g., BF₃·Et₂O) to direct phenoxide attack to the β-position of the epoxide, minimizing α-substitution byproducts .

Q. How can computational tools guide SAR refinement?

- Molecular dynamics simulations (e.g., GROMACS): Model the compound’s interaction with lipid bilayers to predict tissue distribution .

- QSAR models : Train datasets using IC₅₀ values from adenosine receptor binding assays to prioritize substituents for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.